molecular formula C23H19FN2O4 B2627044 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 922082-25-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2627044
CAS No.: 922082-25-5
M. Wt: 406.413
InChI Key: RSTCBMYEIGYDEH-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a synthetic dibenzo[1,4]oxazepine derivative offered for research and development purposes. This compound features a molecular formula of C24H19FN2O4 and a molecular weight of 418.42 g/mol . Dibenzo[1,4]oxazepine scaffolds are recognized in medicinal chemistry as privileged structures with a broad spectrum of reported pharmacological activities. Structurally related analogues have been investigated for their potential as anticancer agents, with some derivatives demonstrating the ability to induce apoptosis and arrest the cell cycle in the G2/M phase . Other research on similar molecular frameworks has explored their antimicrobial properties . The specific 10-ethyl-11-oxo substitution and the 2-(2-fluorophenoxy)acetamide side chain on this particular compound present a unique chemical entity for further exploration in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-2-26-18-8-4-6-10-21(18)30-19-12-11-15(13-16(19)23(26)28)25-22(27)14-29-20-9-5-3-7-17(20)24/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTCBMYEIGYDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazep

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, analgesic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.45 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological versatility.

Cytotoxic Activity

Recent studies have demonstrated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of related compounds tested against different cell lines:

CompoundCell LineIC50 (µM)Notes
3fHeLa (cervix adenocarcinoma)93.7Significant cytotoxicity observed
3gU87 (glioblastoma)97.1Comparable activity to positive control
3hBICR18 (laryngeal squamous cell carcinoma)95.0Induced apoptosis in treated cells
3nEUFA30 (normal fibroblasts)>300Higher IC50 indicates selectivity

The cytotoxic effects were assessed through MTT assays, revealing that compounds such as 3f , 3g , and 3h exhibited selective toxicity towards cancer cells while sparing normal cells to a degree. This selectivity is crucial for developing effective cancer therapies that minimize harm to healthy tissues .

Analgesic Properties

The compound has also been evaluated for its analgesic properties using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice. This assay is a standard method for assessing analgesic efficacy. The results indicated that the compound effectively reduced pain responses in a dose-dependent manner, suggesting its potential utility as an analgesic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific cellular targets such as receptors involved in pain perception and cancer cell proliferation pathways. Its structural similarity to other known receptor ligands suggests that it may act as a selective inhibitor of certain pathways critical for tumor growth and survival .

Case Studies

A study published in Molecules explored the synthesis and biological evaluation of various derivatives of dibenzo[b,f][1,4]oxazepine compounds. Among these derivatives, several exhibited promising anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics. These findings underscore the potential for further development of this compound class as novel therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiinflammatory Activity
    • Compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have been studied for their anti-inflammatory properties. For instance, research indicates that derivatives can antagonize prostaglandin actions, which are implicated in inflammatory responses .
  • Dopamine D2 Receptor Inhibition
    • Some derivatives of this compound have shown selective inhibition of the dopamine D2 receptor. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
  • Angiogenesis Inhibition
    • Recent studies have identified N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) as a thermostable small-molecule inhibitor of angiogenesis. It suppresses pathways involved in endothelial activation and vascular permeability, making it a candidate for treating conditions like diabetic retinopathy and age-related macular degeneration .

Case Studies and Research Findings

StudyFocusFindings
PubMed Study on Anti-inflammatory ActivityInvestigated the anti-inflammatory effects of dibenzoxazepine derivativesDemonstrated significant reduction in inflammation markers in animal models
Angiogenesis Inhibition ResearchExamined the effects on vascular permeability and endothelial activationConfirmed that the compound effectively inhibits angiogenesis through modulation of specific signaling pathways
Dopamine D2 Receptor StudyAnalyzed the pharmacological effects on neurological disordersFound selective inhibition of dopamine receptors with potential therapeutic implications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

BT2 [(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester]

  • Structural Differences: BT2 replaces the 2-(2-fluorophenoxy)acetamide group with a carbamic acid ethyl ester.
  • Synthesis: Derived from BT3 (2-amino-10-ethyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one) via reaction with diethyl pyrocarbonate .
  • Bioactivity: BT2 exhibits anti-inflammatory properties by suppressing monocytic-endothelial cell adhesion and bone erosion in preclinical models .
  • Key Insight : The carbamate group in BT2 may enhance metabolic stability compared to the acetamide group in the target compound.

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Structural Differences: Features a 10-acetyl group and a 4-methylbenzenesulfonamide substituent instead of the ethyl and fluorophenoxy groups.
  • Molecular Weight : 408.47 g/mol .
  • Functional Implications: Sulfonamide groups are associated with antibacterial or enzyme-inhibitory activity, suggesting divergent therapeutic applications compared to the fluorophenoxyacetamide motif.

N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide

  • Structural Differences : Contains a 10-butyl chain, 3-nitro group, and acetamide linked via an oxy-phenyl bridge .

Thiazepine Analogs (e.g., N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide)

  • Core Heteroatom : Replaces the oxazepine oxygen with sulfur (thiazepine), altering electronic properties and ring conformation .
  • Synthesis : Requires NaH-mediated alkylation in DMF and HPLC purification, similar to oxazepine derivatives .
  • Bioactivity Implications : Sulfur’s larger atomic radius and polarizability may affect receptor selectivity compared to oxygen-containing analogs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Oxazepine 10-Ethyl, 11-oxo, 2-(2-fluorophenoxy)acetamide N/A Not explicitly reported
BT2 Oxazepine Carbamic acid ethyl ester N/A Anti-inflammatory
N-(10-Acetyl-...benzenesulfonamide Oxazepine 10-Acetyl, 4-methylbenzenesulfonamide 408.47 Potential enzyme inhibition
N-{3-[(10-Butyl-3-nitro-...)acetamide Oxazepine 10-Butyl, 3-nitro, phenyl-acetamide N/A Not explicitly reported
Thiazepine Analog Thiazepine 10-Ethyl, 4-methoxyphenylacetamide N/A Dopamine receptor modulation (inferred)

Research Findings and Implications

Substituent Effects: Fluorophenoxy vs. Carbamate (BT2): The 2-fluorophenoxy group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to BT2’s carbamate, which could improve metabolic stability . Nitro and Butyl Groups: The nitro-butyl analog’s increased steric bulk and electron-withdrawing nitro group may reduce bioavailability but enhance target specificity .

Synthetic Challenges :

  • Oxazepine derivatives generally require multi-step syntheses with HPLC purification, as seen in both oxazepine and thiazepine analogs .

Q & A

Q. What are the key synthetic routes for this compound, and what critical reaction conditions influence yield?

The synthesis involves reacting intermediates like 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with electrophilic agents (e.g., diethyl pyrocarbonate) under anhydrous conditions. Yield optimization requires precise stoichiometric ratios and temperature control (60–80°C), with inert gas purging to prevent oxidation byproducts . For analogous acetamide derivatives, coupling reactions using thionyl chloride to form acyl chloride intermediates are critical for amide bond formation .

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

Structural confirmation relies on a combination of IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹ and amide C=O bands), ¹H/¹³C NMR (to resolve aromatic protons and fluorophenyl substituents), and mass spectrometry (for molecular ion validation). For dibenzo-oxazepine derivatives, high-resolution mass spectrometry (HRMS) is essential to distinguish regioisomers .

Q. What experimental frameworks are used to assess its biological activity in vitro?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or MIC (minimum inhibitory concentration) methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory evaluation : Monocytic-endothelial cell adhesion assays, measuring TNF-α suppression or IL-6 secretion inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anti-inflammatory efficacy often arise from variations in bacterial strain susceptibility or cell-line specificity. Methodological solutions include:

  • Standardizing assay protocols (e.g., consistent inoculum sizes in MIC tests).
  • Cross-validating results with orthogonal assays (e.g., flow cytometry for cell adhesion vs. ELISA for cytokine quantification) .

Q. What is the role of the 2-fluorophenoxy moiety in modulating biological activity?

The fluorophenoxy group enhances lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing substituents (e.g., -F) at the ortho position increase stability against metabolic degradation. Substitution with bulkier groups (e.g., -CF₃) may reduce activity due to steric hindrance .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways:

  • Acidic conditions : Hydrolysis of the acetamide bond, forming free carboxylic acid.
  • Oxidative stress : The dibenzo-oxazepine core undergoes ring-opening at elevated temperatures. Stabilizers like ascorbic acid or lyophilization are recommended for long-term storage .

Q. What computational approaches are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) against inflammatory mediators like COX-2 or bacterial DNA gyrase identifies key interactions:

  • Hydrogen bonding between the oxazepine carbonyl and Arg120 (COX-2).
  • π-π stacking of the fluorophenyl group with Tyr122. MD simulations (100 ns) validate dynamic binding stability .

Q. What strategies optimize synthetic scalability while minimizing impurities?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) by controlling residence time.
  • Quality-by-design (QbD) : DOE (design of experiments) identifies critical parameters (e.g., solvent polarity, catalyst loading) for reproducibility .

Q. How are in vivo models validated for pharmacokinetic and toxicity profiling?

  • Rodent models : Oral bioavailability studies with LC-MS quantification of plasma concentrations.
  • Toxicokinetics : Hepatic enzyme (CYP450) inhibition assays and histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

Q. What interdisciplinary frameworks address challenges in structure-based drug design?

Integrating cheminformatics (e.g., PubChem data for analog screening) with systems biology (network pharmacology to map multi-target effects) ensures holistic validation. Collaborative platforms like IUCr databases provide crystallographic data for lead optimization .

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